molecular formula C14H17BrFNO3 B8708613 Tert-butyl 3-(2-bromo-5-fluorophenoxy)azetidine-1-carboxylate

Tert-butyl 3-(2-bromo-5-fluorophenoxy)azetidine-1-carboxylate

Cat. No.: B8708613
M. Wt: 346.19 g/mol
InChI Key: PUAOMKUPHMLYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(2-bromo-5-fluorophenoxy)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C14H17BrFNO3 and its molecular weight is 346.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H17BrFNO3

Molecular Weight

346.19 g/mol

IUPAC Name

tert-butyl 3-(2-bromo-5-fluorophenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C14H17BrFNO3/c1-14(2,3)20-13(18)17-7-10(8-17)19-12-6-9(16)4-5-11(12)15/h4-6,10H,7-8H2,1-3H3

InChI Key

PUAOMKUPHMLYAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC(=C2)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Boc-3-hydroxyazetidine (1.50 g, 8.67 mmol) in DMF (9.1 mL) was added 1 M potassium tert-butoxide in THF (9.96 mL, 9.96 mmol) followed by 1-bromo-2,4-difluorobenzene (2.50 g, 13.0 mmol). After a period of 1 h at 50° C., the reaction mixture was partitioned between ethyl acetate and saturated ammonium chloride. The organic phase was separated, dried over sodium sulfate, filtered and evaporated under reduced pressure. The residue was purified by flash chromatography (15% ethyl acetate in hexane) to provide the title compound as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9.96 mL
Type
reactant
Reaction Step One
Name
Quantity
9.1 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two

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